(1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene
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Overview
Description
(1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene is a chiral organic compound with a unique structure that includes an indene backbone substituted with an allyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of allyl and methyl-substituted precursors, which undergo cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or chiral resolution techniques may be employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
(1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene exerts its effects depends on its specific interactions with molecular targets. For example, if the compound interacts with enzymes, it may act as an inhibitor or activator, affecting the enzyme’s activity. The molecular pathways involved can include binding to active sites or altering the conformation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-Allyl-3-methyl-2,3-dihydro-1H-indene: can be compared with other indene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both allyl and methyl groups
Properties
Molecular Formula |
C13H16 |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
(1S,3S)-1-methyl-3-prop-2-enyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H16/c1-3-6-11-9-10(2)12-7-4-5-8-13(11)12/h3-5,7-8,10-11H,1,6,9H2,2H3/t10-,11-/m0/s1 |
InChI Key |
KFPKCZWCWYSPAS-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C12)CC=C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)CC=C |
Origin of Product |
United States |
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